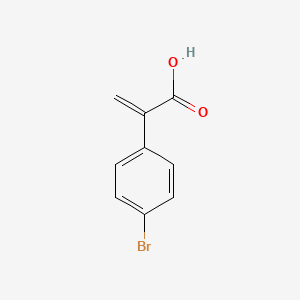
2-(Ethoxycarbonyl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxycarbonyl)hexanoic acid is an organic compound that belongs to the family of malonic esters. These esters are derivatives of malonic acid, where one or more of the hydrogen atoms in the carboxyl groups are replaced by alkyl groups. This particular ester is characterized by the presence of a butyl group and an ethyl group attached to the malonic acid backbone. It is used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, butyl-, monoethyl ester typically involves the esterification of malonic acid with butanol and ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
Malonic acid+Butanol+EthanolH2SO4Malonic acid, butyl-, monoethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of malonic acid, butyl-, monoethyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxycarbonyl)hexanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield malonic acid and the corresponding alcohols (butanol and ethanol).
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form butyl acetate and carbon dioxide.
Alkylation: The ester can be alkylated at the alpha position using alkyl halides in the presence of a base, such as sodium ethoxide.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Alkylation: Involves the use of alkyl halides and a strong base, such as sodium ethoxide, under anhydrous conditions.
Major Products Formed
Hydrolysis: Malonic acid, butanol, and ethanol.
Decarboxylation: Butyl acetate and carbon dioxide.
Alkylation: Alpha-alkylated malonic acid esters.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxycarbonyl)hexanoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Materials Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of malonic acid, butyl-, monoethyl ester in chemical reactions involves the formation of reactive intermediates, such as enolates and carbanions. These intermediates can undergo nucleophilic substitution, addition, and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Another ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Butyl malonate: An ester of malonic acid with butyl groups.
Uniqueness
2-(Ethoxycarbonyl)hexanoic acid is unique due to the presence of both butyl and ethyl groups, which can influence its reactivity and solubility. This makes it a versatile intermediate in organic synthesis, offering different properties compared to other malonic esters.
Eigenschaften
Molekularformel |
C9H16O4 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2-ethoxycarbonylhexanoic acid |
InChI |
InChI=1S/C9H16O4/c1-3-5-6-7(8(10)11)9(12)13-4-2/h7H,3-6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
IGGGSAHINVSGTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


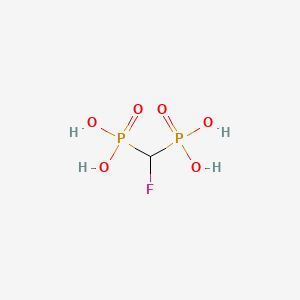
![Ethanol, 2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-](/img/structure/B8734005.png)
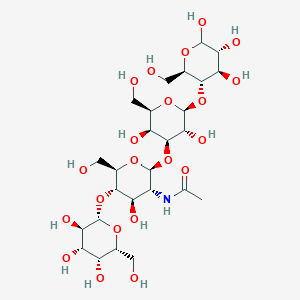
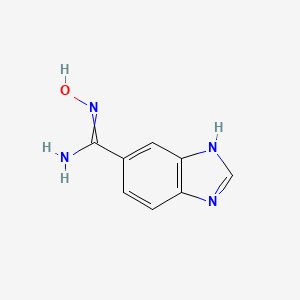
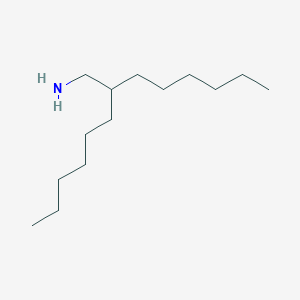


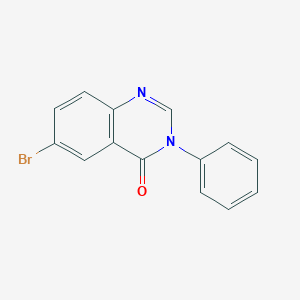
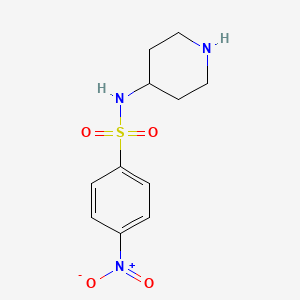
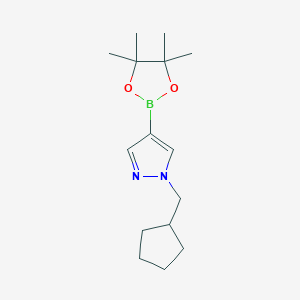
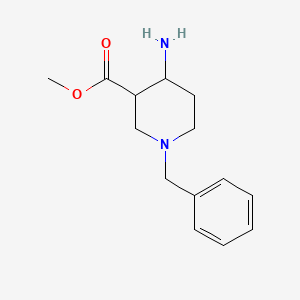

![Benzo[b]thiophene, dihydromethyl-](/img/structure/B8734094.png)
